Usp1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

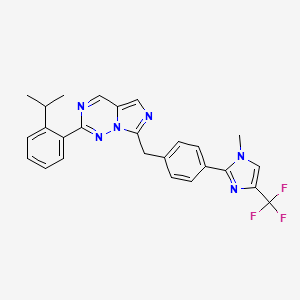

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H23F3N6 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-2-(2-propan-2-ylphenyl)imidazo[5,1-f][1,2,4]triazine |

InChI |

InChI=1S/C26H23F3N6/c1-16(2)20-6-4-5-7-21(20)24-31-14-19-13-30-23(35(19)33-24)12-17-8-10-18(11-9-17)25-32-22(15-34(25)3)26(27,28)29/h4-11,13-16H,12H2,1-3H3 |

InChI Key |

UHFCLSOFQYEZKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2=NN3C(=CN=C3CC4=CC=C(C=C4)C5=NC(=CN5C)C(F)(F)F)C=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Usp1-IN-4: A Deep Dive into its Mechanism of Action in DNA Repair

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ubiquitin-specific protease 1 (USP1) has emerged as a critical regulator of DNA repair pathways, making it a compelling target for novel cancer therapeutics. This technical guide provides an in-depth exploration of the mechanism of action of Usp1-IN-4, a potent and selective inhibitor of USP1. We will delve into the core signaling pathways governed by USP1, the biochemical and cellular consequences of its inhibition by this compound, and the detailed experimental methodologies used to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of oncology, DNA repair, and ubiquitin signaling.

The Role of USP1 in DNA Damage Repair

USP1 is a deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA Damage Response (DDR) by removing monoubiquitin from key proteins involved in two major repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][2] USP1 functions in a complex with its binding partner, USP1-Associated Factor 1 (UAF1), which enhances its enzymatic activity.[3]

The primary substrates of the USP1-UAF1 complex in the context of DNA repair are:

-

FANCD2 (Fanconi Anemia complementation group D2): Monoubiquitination of FANCD2 is a central event in the FA pathway, which is essential for the repair of DNA interstrand crosslinks (ICLs).[4][5] USP1 removes this ubiquitin mark, a step required for the successful completion of the repair process and the recycling of FANCD2.[5][6]

-

PCNA (Proliferating Cell Nuclear Antigen): Monoubiquitinated PCNA is a key signal for the recruitment of low-fidelity DNA polymerases during TLS, a process that allows the replication machinery to bypass DNA lesions.[7][8] USP1 deubiquitinates PCNA, thereby regulating the timely termination of TLS and preventing increased mutagenesis.[9]

By controlling the ubiquitination status of FANCD2 and PCNA, USP1 ensures the proper coordination and completion of these critical DNA repair mechanisms.[2][10]

This compound: A Potent Inhibitor of USP1

This compound is a small molecule inhibitor that demonstrates high potency against the USP1/UAF1 complex. Its mechanism of action is centered on the direct inhibition of USP1's deubiquitinating activity.

Biochemical and Cellular Activity

The inhibitory potential of this compound has been quantified through various biochemical and cell-based assays. Below is a summary of the key quantitative data for this compound and other relevant USP1 inhibitors for comparison.

| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |

| This compound | Biochemical Assay | USP1/UAF1 | 2.44 nM | [1] |

| This compound | Cell Viability Assay | MDA-MB-436 | 103.75 nM | [1] |

| ML323 | Ubiquitin-Rhodamine Assay | USP1-UAF1 | 76 nM | [11] |

| ML323 | Di-ubiquitin Cleavage Assay (K63-linked) | USP1-UAF1 | 174 nM | [11] |

| ML323 | Ub-PCNA Cleavage Assay | USP1-UAF1 | 820 nM | [11] |

| GW7647 | Di-ubiquitin Cleavage Assay | USP1/UAF1 | 5 µM | [2] |

| Pimozide | Di-ubiquitin Cleavage Assay | USP1/UAF1 | 2 µM | [2] |

Mechanism of Action of this compound in DNA Repair

By inhibiting USP1, this compound disrupts the deubiquitination of FANCD2 and PCNA. This leads to the hyper-accumulation of monoubiquitinated FANCD2 (Ub-FANCD2) and monoubiquitinated PCNA (Ub-PCNA).[12] The persistence of these ubiquitinated forms has profound consequences for DNA repair:

-

Disruption of the Fanconi Anemia Pathway: The sustained presence of Ub-FANCD2 on chromatin stalls the FA pathway, preventing the successful repair of DNA interstrand crosslinks.[6][9] This leads to genomic instability and sensitizes cancer cells to ICL-inducing agents like cisplatin.

-

Impairment of Translesion Synthesis: The accumulation of Ub-PCNA can lead to dysregulation of TLS, potentially causing replication stress and the accumulation of DNA damage.[8]

The overall effect of this compound is the impairment of DNA repair capacity, leading to an increase in DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells, particularly those with pre-existing DNA repair deficiencies such as BRCA mutations.[8]

Signaling Pathways and Experimental Workflows

USP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of USP1 in the deubiquitination of FANCD2 and PCNA and the subsequent impact of this compound.

Caption: USP1-UAF1 signaling in DNA repair and its inhibition by this compound.

Experimental Workflow: Ubiquitin-Rhodamine Assay

This diagram outlines the typical workflow for a ubiquitin-rhodamine biochemical assay to determine the IC50 of a USP1 inhibitor.

Caption: Workflow for a Ubiquitin-Rhodamine based USP1 inhibition assay.

Detailed Experimental Protocols

Ubiquitin-Rhodamine Assay for USP1 Inhibition

This biochemical assay measures the enzymatic activity of USP1 by monitoring the cleavage of a fluorogenic substrate, ubiquitin-rhodamine 110.

-

Reagents:

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well black plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add the USP1/UAF1 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.[1]

-

Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate solution to all wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

-

Cell Viability / Colony Formation Assay

This cell-based assay assesses the long-term effect of a USP1 inhibitor on the ability of single cells to proliferate and form colonies.

-

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-436).[1]

-

Complete cell culture medium.

-

This compound.

-

6-well plates.

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol).

-

-

Protocol:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO as a control.

-

Incubate the plates for 7-14 days, allowing colonies to form.[1][14]

-

Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control and plot the dose-response curve to determine the IC50.

-

Western Blot for Ubiquitinated PCNA and FANCD2

This method is used to detect the accumulation of monoubiquitinated forms of PCNA and FANCD2 in cells following treatment with a USP1 inhibitor.

-

Reagents and Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against PCNA and FANCD2.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Culture cells and treat with this compound or DMSO for the desired time.

-

Harvest and lyse the cells in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PCNA or FANCD2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the higher molecular weight band corresponding to the monoubiquitinated form of the protein is expected upon USP1 inhibition.[12]

-

Conclusion and Future Directions

This compound is a potent and specific inhibitor of USP1 that effectively disrupts key DNA repair pathways, leading to cancer cell death. Its mechanism of action, centered on the accumulation of ubiquitinated FANCD2 and PCNA, provides a strong rationale for its development as a therapeutic agent, particularly in cancers with underlying DNA repair deficiencies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other USP1 inhibitors. Future research should focus on elucidating the precise molecular determinants of sensitivity to USP1 inhibition, exploring rational combination therapies, and advancing the clinical development of this promising class of anti-cancer drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]

- 8. Insilico Medicine describes new USP1 inhibitors for cancer | BioWorld [bioworld.com]

- 9. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijbs.com [ijbs.com]

The Function of USP1 in Cancer Cells: A Technical Guide for Researchers

Executive Summary

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of cellular processes fundamental to cancer development and progression.[1][2][3] Primarily known for its role in the DNA damage response (DDR), USP1 ensures genomic integrity by controlling the ubiquitination status of key proteins involved in DNA repair.[3][4] Its overexpression is a common feature in a variety of cancers, often correlating with poor prognosis and resistance to therapy.[1][2][5] This technical guide provides an in-depth overview of the function of USP1 in cancer cells, its core signaling pathways, and its validation as a therapeutic target. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Functions of USP1 in Oncogenesis

USP1's primary role in cancer cells revolves around its enzymatic activity of removing ubiquitin from specific protein substrates, thereby preventing their degradation or modulating their activity.[4] This function is pivotal in several key pathways that are often hijacked by cancer cells to promote survival and proliferation.

Regulation of the DNA Damage Response (DDR)

USP1 is a central component of the DDR, a network of pathways that cells activate to repair damaged DNA. Cancer cells, which often have inherent genomic instability, are particularly reliant on robust DDR mechanisms for their survival. USP1 contributes to two major DDR pathways:

-

The Fanconi Anemia (FA) Pathway: This pathway is essential for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage induced by certain chemotherapeutic agents like cisplatin.[6][7] A key event in the FA pathway is the monoubiquitination of the FANCD2-FANCI protein complex, which allows it to localize to the site of damage.[6][7][8] USP1, in complex with its cofactor UAF1 (USP1-Associated Factor 1), reverses this process by deubiquitinating FANCD2.[6][9] This deubiquitination is crucial for terminating the repair process and recycling FANCD2, allowing the cell to exit S-phase or recover after a DNA damage insult.[6][8] Inhibition of USP1 leads to the hyperaccumulation of monoubiquitinated FANCD2, impairing proper DNA repair.[6][8]

-

Translesion Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks.[10][11] This process is initiated by the monoubiquitination of the Proliferating Cell Nuclear Antigen (PCNA).[10][12] USP1 deubiquitinates monoubiquitinated PCNA, thereby regulating the recruitment of specialized, low-fidelity TLS polymerases.[10][11][12] By controlling PCNA's ubiquitination status, USP1 ensures that DNA replication can proceed, albeit in an error-prone manner, which can contribute to the accumulation of mutations in cancer cells.[12]

Cell Cycle Regulation and Proliferation

USP1 expression and activity are tightly regulated throughout the cell cycle.[13] Knockdown of USP1 has been shown to induce growth arrest, primarily at the G2/M phase of the cell cycle in cancer cells.[5] This is linked to its role in stabilizing proteins that promote cell proliferation. For instance, USP1 can deubiquitinate and stabilize Inhibitor of DNA Binding (ID) proteins, which are involved in cell cycle progression.[14]

Contribution to Chemotherapy Resistance

The central role of USP1 in DNA repair makes it a key mediator of resistance to DNA-damaging chemotherapies and radiation.[1][4] By enhancing the cell's ability to repair drug-induced DNA lesions, elevated USP1 levels can reduce the efficacy of treatments like platinum-based compounds (e.g., cisplatin) and PARP inhibitors.[5][15] Conversely, inhibition of USP1 has been shown to sensitize cancer cells to these agents.[1][5] For example, USP1 inhibition can reverse chemotherapy resistance in B-cell lymphoma and sensitize colorectal cancer cells to DNA-damaging agents.[5][16]

Key Signaling Pathways Involving USP1

The function of USP1 is best understood through its interaction with its primary substrates, FANCD2 and PCNA. The following diagrams illustrate these core signaling pathways.

Caption: USP1's role in the Fanconi Anemia pathway.

Caption: USP1-mediated deubiquitination of PCNA in TLS.

USP1 as a Therapeutic Target

The dependence of many cancers on USP1 for DNA repair and survival makes it an attractive therapeutic target.[4] The concept of "synthetic lethality" is particularly relevant here. For instance, cancer cells with mutations in BRCA1/2 genes are deficient in homologous recombination (HR), another major DNA repair pathway. These cells become highly dependent on USP1-mediated pathways to repair DNA damage.[10][17] Inhibiting USP1 in these BRCA-deficient tumors is synthetically lethal, meaning it selectively kills the cancer cells while sparing normal cells that have a functional HR pathway.[10][17][18]

Several small molecule inhibitors of USP1 have been developed and are in various stages of preclinical and clinical development.[17] These inhibitors have shown promise in sensitizing cancer cells to PARP inhibitors and platinum-based chemotherapy.[10][18]

Quantitative Data on USP1 Function and Inhibition

The following tables summarize quantitative data from various studies, highlighting the effects of USP1 modulation in different cancer contexts.

Table 1: Effect of USP1 Inhibition/Knockdown on Cancer Cell Viability

| Cell Line | Cancer Type | Method of Inhibition | Effect on Viability | Reference |

| MDA-MB-436 | Breast (BRCA1 mutant) | USP1 inhibitor (I-138) | Selective reduction in viability | [10] |

| UWB1.289 | Ovarian (BRCA1 mutant) | USP1 inhibitor (I-138) | Viability loss | [10] |

| HCT116 | Colorectal | shRNA knockdown | Time-dependent growth inhibition | [5] |

| Multiple Myeloma cells | Multiple Myeloma | USP1 inhibitor (ML323) | Induced apoptosis | [5] |

| Non-small cell lung cancer | Lung | USP1 inhibitor (ML323) | Sensitized cells to cisplatin | [5] |

Table 2: IC50 Values of Selected USP1 Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |

| Exemplified Compound | MDA-MB-436 | Breast (BRCA mutant) | 6.75 nM | [19] |

| ML323 | HCT116 | Colorectal | Not specified | [5] |

| Pimozide | Ovarian Cancer Cells | Ovarian | Not specified | [15] |

Experimental Protocols for Studying USP1

Investigating the function of USP1 requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Western Blotting to Detect Ubiquitination Status

This protocol is used to assess the levels of monoubiquitinated FANCD2 or PCNA following USP1 inhibition.

Workflow Diagram:

Caption: Workflow for Western Blot analysis of USP1 substrates.

Methodology:

-

Cell Treatment and Lysis: Culture cancer cells to ~80% confluency. Treat with a USP1 inhibitor (e.g., ML323) or a vehicle control for the desired time. Harvest cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel. The monoubiquitinated form of the protein will migrate slower than the unmodified form.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FANCD2 or anti-PCNA) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of a higher molecular weight band in the inhibitor-treated lanes indicates an increase in monoubiquitination.

Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions

This protocol is used to confirm the physical association between USP1 and its substrates (e.g., FANCD2).[6]

Methodology:

-

Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) to preserve protein complexes.

-

Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-USP1 or anti-Flag if using a tagged protein) overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-FANCD2).

Conclusion and Future Directions

USP1 stands out as a critical node in the DNA damage response network of cancer cells. Its roles in the Fanconi Anemia pathway and translesion synthesis are fundamental to how cancer cells survive genotoxic stress and resist therapy. The development of specific and potent USP1 inhibitors represents a promising therapeutic strategy, particularly for cancers with underlying DNA repair deficiencies like BRCA1/2 mutations. Future research will likely focus on the clinical translation of these inhibitors, both as monotherapies and in combination with existing treatments, to overcome drug resistance and improve patient outcomes. Further exploration of other USP1 substrates may also unveil novel functions and therapeutic opportunities.[11][20]

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. The role of USP1 deubiquitinase in the pathogenesis and therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ubiquitin-specific peptidase 1: assessing its role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]

- 6. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archive.connect.h1.co [archive.connect.h1.co]

- 9. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. genesandcancer.com [genesandcancer.com]

- 12. intodna.com [intodna.com]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. aacrjournals.org [aacrjournals.org]

- 15. USP1 links platinum resistance to cancer cell dissemination by regulating Snail stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. communities.springernature.com [communities.springernature.com]

- 17. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]

- 20. Ubiquitin-Specific Protease 1 Promotes Bladder Cancer Progression by Stabilizing c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Usp1-IN-4: A Technical Primer on the Potent USP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usp1-IN-4, also identified as compound 10 in patent literature, has emerged as a highly potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). This deubiquitinating enzyme is a critical regulator of DNA damage response pathways, making it a compelling target for anticancer therapies, particularly in the context of synthetic lethality with homologous recombination deficiencies, such as BRCA mutations. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows.

Introduction to USP1 as a Therapeutic Target

Ubiquitin-Specific Protease 1 (USP1) plays a pivotal role in cellular homeostasis by removing ubiquitin from specific protein substrates. Key among these are components of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, including FANCD2 and PCNA. By deubiquitinating these proteins, USP1 effectively terminates DNA repair processes. In cancers with compromised DNA repair mechanisms, such as those harboring BRCA1/2 mutations, tumor cells become heavily reliant on alternative repair pathways regulated by USP1. Inhibition of USP1 in such contexts creates a synthetic lethal scenario, leading to catastrophic DNA damage and selective cancer cell death. This has positioned USP1 as a prime target for the development of novel anticancer agents.

Discovery and Development of this compound

This compound was identified through a screening and optimization process detailed in the patent application WO 2022/253188 A. This nitrogen-containing fused heteroaromatic bicyclic compound demonstrated exceptional potency in inhibiting the enzymatic activity of the USP1/UAF1 complex. Subsequent cellular assays confirmed its ability to suppress the growth of cancer cell lines known to be sensitive to USP1 inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro activity data for this compound.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (nM) |

| This compound | USP1/UAF1 | 2.44 |

Table 2: In Vitro Cellular Activity

| Compound | Cell Line | Assay Type | IC50 (nM) |

| This compound | MDA-MB-436 | Cell Growth Inhibition | 103.75 |

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the deubiquitinase activity of the USP1/UAF1 complex. This leads to the accumulation of monoubiquitinated FANCD2 and PCNA, crucial signaling molecules in the DNA damage response. The sustained ubiquitination of these substrates hyperactivates downstream repair pathways, which, in the absence of functional homologous recombination, results in genomic instability and apoptosis in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

USP1/UAF1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the USP1/UAF1 complex.

-

Principle: This is a biochemical assay that measures the enzymatic activity of USP1/UAF1 in the presence of varying concentrations of the inhibitor. The activity is monitored by the cleavage of a fluorogenic ubiquitin substrate.

-

Materials:

-

Recombinant human USP1/UAF1 enzyme complex.

-

Fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-rhodamine).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

This compound (dissolved in DMSO).

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the this compound dilutions to the wells.

-

Add the USP1/UAF1 enzyme complex to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Growth Inhibition Assay (MDA-MB-436)

-

Objective: To determine the IC50 of this compound on the proliferation of the MDA-MB-436 breast cancer cell line.

-

Principle: This is a cell-based assay that measures the viability of cells after a prolonged incubation period with the test compound.

-

Materials:

-

MDA-MB-436 cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (dissolved in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin).

-

Luminometer or fluorescence plate reader.

-

-

Procedure:

-

Seed MDA-MB-436 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 7 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or fluorescence signal.

-

Normalize the signals to the vehicle control (DMSO) and plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

This compound is a potent and selective inhibitor of USP1 with promising anticancer activity in preclinical models. Its mechanism of action, centered on the disruption of DNA damage repair pathways, provides a strong rationale for its development as a targeted therapy, particularly for cancers with underlying homologous recombination deficiencies. Further preclinical studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy and safety in in vivo models. The data presented herein establishes this compound as a valuable chemical probe for studying USP1 biology and a promising lead compound for the development of a novel class of anticancer drugs.

The Role of USP1 in the Fanconi Anemia Pathway: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Fanconi Anemia (FA) pathway is a critical DNA repair network responsible for resolving DNA interstrand crosslinks (ICLs), a highly cytotoxic form of DNA damage. A central event in this pathway is the monoubiquitination of the FANCI-FANCD2 (ID2) complex, which coordinates downstream repair activities. The timely removal of this ubiquitin signal is equally crucial for the successful completion of DNA repair and the recycling of pathway components. This function is performed by the Ubiquitin-Specific Protease 1 (USP1) in complex with its essential cofactor, USP1-Associated Factor 1 (UAF1). This technical guide provides an in-depth examination of the structure, function, regulation, and therapeutic targeting of the USP1/UAF1 complex within the FA pathway. It details the biochemical mechanisms of deubiquitination, summarizes key quantitative data, provides protocols for essential experiments, and explores the synthetic lethal relationship that makes USP1 a compelling target for cancer therapy.

Introduction to the Fanconi Anemia Pathway

Fanconi Anemia is a rare genetic disorder characterized by genomic instability, bone marrow failure, and a predisposition to cancer[1]. The FA pathway is a complex signaling network that orchestrates the repair of DNA ICLs[2]. The pathway's core function revolves around the dynamic monoubiquitination and deubiquitination of the FANCD2 and FANCI proteins[1].

Upon encountering an ICL, a large E3 ubiquitin ligase known as the FA core complex is activated and monoubiquitinates FANCD2 and FANCI[1]. This modification is a critical activation step, transforming the FANCI-FANCD2 (ID2) complex into a molecular clamp that localizes to the site of damage and recruits nucleases and other repair factors to unhook the crosslink[1][3]. Once the repair is complete, the ubiquitin marks must be removed to inactivate and recycle the ID2 complex. This pivotal "off-switch" is managed by the deubiquitinating enzyme (DUB) USP1, in partnership with its cofactor UAF1[1][4].

The USP1/UAF1 Deubiquitinase Complex

Structure and Catalytic Mechanism

USP1 is a cysteine protease that catalyzes the hydrolysis of the isopeptide bond between ubiquitin and its substrate proteins[5]. Its catalytic activity relies on a conserved triad of amino acid residues: Cys90, His593, and Asp751. The structural integrity of the USP1/UAF1 complex is essential for its function. Cryo-electron microscopy (cryo-EM) has revealed that USP1/UAF1 engages its substrate through an extensive interface, driving conformational changes in the ubiquitinated ID2 complex to position the ubiquitin moiety for cleavage[6][7]. Specifically, the N-terminal extension of USP1 is a key determinant for substrate specificity, playing a crucial role in the recognition and deubiquitination of FANCD2[1].

The Role of UAF1 as an Essential Cofactor

USP1 has very low intrinsic catalytic activity on its own. Its function is critically dependent on its association with UAF1 (also known as WDR48)[8][9]. UAF1 serves as an allosteric activator, binding to USP1 and inducing a conformational change that dramatically enhances its deubiquitinase activity[10]. UAF1 also plays a role in substrate recognition, with an extensive interface between UAF1 and FANCI being necessary for the efficient deubiquitination of FANCD2[7]. This makes the USP1/UAF1 heterodimer the functional catalytic unit within the cell.

The Core Role of USP1 in FA Pathway Regulation

The primary function of USP1 in the FA pathway is to counteract the activity of the FA core complex by removing ubiquitin from FANCD2 and FANCI[11]. This deubiquitination is not merely a recycling step but a critical regulatory event required for the proper termination of the DNA repair process[2][12].

Deubiquitination of the FANCI-FANCD2 Complex

The loss of USP1 function leads to the hyperaccumulation of monoubiquitinated FANCD2 on chromatin[12]. While this might seem to indicate a constitutively "on" state, it is functionally detrimental. The sustained presence of the ubiquitinated ID2 clamp impairs the completion of homologous recombination (HR) repair and prevents the recycling of FANCD2 and FANCI for subsequent rounds of repair[9][12]. Consequently, cells lacking USP1 exhibit a phenotype similar to FA, including extreme sensitivity to ICL-inducing agents like mitomycin C (MMC) and cisplatin[12][13].

Regulation of USP1 Activity

The activity of the USP1/UAF1 complex is tightly controlled to ensure that deubiquitination occurs only after repair is complete. Key regulatory mechanisms include:

-

Interaction with UAF1: As discussed, UAF1 binding is the primary mode of USP1 activation[9].

-

Autocleavage: USP1 can cleave itself at a specific glycine-glycine (GG) motif. This autocleavage event destabilizes USP1, targeting it for proteasomal degradation[2][14]. This self-inactivation is particularly important in response to UV-induced DNA damage and helps regulate the levels of another key USP1 substrate, PCNA[14][15]. An autocleavage-deficient mutant of USP1, while able to deubiquitinate FANCD2, only partially rescues MMC sensitivity, indicating this regulation is critical for its full function in ICL repair[2].

-

Phosphorylation: Post-translational modifications, such as phosphorylation, also regulate USP1/UAF1 activity and substrate interaction. For instance, ATR-mediated phosphorylation of FANCI has been shown to inhibit its deubiquitination by USP1/UAF1, thereby helping to maintain the active, ubiquitinated state of the ID2 complex at the damage site[16].

Quantitative Analysis of USP1 Function and Inhibition

The development of small molecule inhibitors has enabled precise quantitative analysis of USP1's role in cellular processes. These inhibitors bind to a cryptic site in USP1, allosterically preventing its catalytic activity[1][17].

| Table 1: Potency of Select USP1 Inhibitors | |

| Compound | Biochemical IC₅₀ |

| ML323 | ~174 - 820 nM (depending on substrate)[1] |

| KSQ-4279 (RO7623066) | Selective for USP1 at concentrations up to 10,000x IC₅₀[17] |

| I-138 | 4.1 nM[18] |

| Table 2: Cellular Effects of USP1 Deficiency or Inhibition | ||

| Parameter | Condition | Observed Effect |

| FANCD2 Monoubiquitination | USP1 Knockdown/Inhibition | Hyperaccumulation of FANCD2-Ub on chromatin[12] |

| PCNA Monoubiquitination | USP1 Knockdown/Inhibition | Increased levels of PCNA-Ub, leading to reduced PCNA protein levels[5][12] |

| Homologous Recombination (HR) | UAF1 Knockdown (USP1 partner) | 3-4 fold decrease in HR efficiency in DR-GFP assay[19] |

| Usp1-/- MEFs | Defect in homologous recombination repair[20] | |

| Cell Viability (BRCA1 mutant cells) | USP1 Inhibition | Selective viability loss, demonstrating synthetic lethality[12] |

Key Experimental Methodologies

Studying the function of USP1 requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Analysis of FANCD2/FANCI Monoubiquitination via Western Blot

This protocol is used to detect the slower-migrating, monoubiquitinated form of FANCD2 (FANCD2-L) versus the unmodified form (FANCD2-S).

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS) to achieve 70-80% confluency. Treat with a DNA crosslinking agent (e.g., 50 ng/mL Mitomycin C) or a USP1 inhibitor for a specified time (e.g., 16-24 hours) to induce FANCD2 ubiquitination.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate with lysis buffer (e.g., 50 mM Tris-HCl, 1% Nonidet-P40, 0.1% sodium deoxycholate, 150 mM NaCl, supplemented with protease and phosphatase inhibitors)[21][22]. Scrape cells, collect the lysate, and clarify by centrifugation at >12,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Sample Preparation: Normalize protein amounts (typically 30-50 µg) for each sample. Add Laemmli sample buffer and heat at 96°C for 5 minutes[22].

-

SDS-PAGE and Transfer: Resolve proteins on a 7% SDS-polyacrylamide gel to ensure good separation between the unmodified (FANCD2-S) and monoubiquitinated (FANCD2-L) forms[21]. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific for FANCD2 overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imager or film. The upper band corresponds to FANCD2-L and the lower band to FANCD2-S.

In Vitro Deubiquitination (DUB) Assay

This biochemical assay directly measures the enzymatic activity of purified USP1/UAF1 complex on a ubiquitinated substrate.

-

Reagents and Proteins:

-

Purified, active USP1/UAF1 complex.

-

Ubiquitinated substrate: This can be a fluorogenic substrate like Ubiquitin-Rhodamine110 or a physiologically relevant substrate like in vitro monoubiquitinated FANCI-FANCD2 complex[23][24].

-

DUB Assay Buffer: e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1-10 mM DTT[25][26].

-

-

Reaction Setup:

-

For inhibitor studies, pre-incubate the USP1/UAF1 enzyme (e.g., 100 nM) with various concentrations of the inhibitor (or DMSO as a vehicle control) in DUB assay buffer for 30 minutes at 4°C or room temperature[25].

-

Initiate the reaction by adding the ubiquitinated substrate (e.g., 4 µM ubiquitin chains or 1 µM FANCI-FANCD2-Ub)[26]. The total reaction volume is typically 10-20 µL.

-

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-90 minutes)[25]. Time course experiments are recommended to ensure measurements are taken during the linear phase of the reaction.

-

Stopping the Reaction and Analysis:

-

For Gel-Based Analysis: Stop the reaction by adding 2x SDS-PAGE loading buffer and heating at 70-95°C for 10 minutes[26]. Analyze the products by SDS-PAGE and Coomassie staining or Western blot to visualize the disappearance of the ubiquitinated substrate and the appearance of the deubiquitinated product[23].

-

For Fluorogenic Analysis: Continuously monitor the increase in fluorescence in a plate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for Rhodamine110)[24].

-

-

Data Quantification: For gel-based assays, use densitometry to quantify band intensities. For fluorogenic assays, calculate the initial reaction velocity from the slope of the fluorescence curve.

Cellular Sensitivity to DNA Crosslinking Agents (e.g., MMC)

This assay quantifies the hypersensitivity of cells with a compromised FA pathway (e.g., due to USP1 inhibition) to ICL-inducing agents.

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the DNA crosslinking agent (e.g., Mitomycin C) in culture medium. Treat the cells with the drug across a range of concentrations for a continuous period (e.g., 72-96 hours). Include an untreated control.

-

Viability Assessment: After the incubation period, measure cell viability using a suitable assay, such as:

-

Resazurin (AlamarBlue): Add resazurin solution to the wells and incubate for 2-4 hours. Measure fluorescence to quantify metabolic activity.

-

Crystal Violet: Fix the cells with methanol, stain with 0.5% crystal violet solution, wash, and then solubilize the dye with a solvent (e.g., 10% acetic acid). Measure absorbance.

-

-

Data Analysis: Normalize the readings of treated wells to the untreated control wells to calculate the percentage of cell survival. Plot the survival percentage against the drug concentration (on a log scale) and fit a dose-response curve to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

Chromatin Fractionation Assay

This protocol separates cellular proteins into cytoplasmic, nucleoplasmic, and chromatin-bound fractions to assess the localization of proteins like FANCD2-Ub.

-

Cell Harvesting: Harvest cells and wash once with ice-cold PBS. Pellet the cells by centrifugation (e.g., 130 x g for 3 min at 4°C)[11].

-

Cytoplasmic Extraction: Resuspend the cell pellet in 5 volumes of an ice-cold hypotonic lysis buffer (E1 Buffer, containing a low concentration of non-ionic detergent like NP-40)[11]. Pipette gently and centrifuge at 1,100 x g for 2 min at 4°C. The supernatant contains the cytoplasmic fraction.

-

Nucleoplasmic Extraction: Wash the nuclear pellet with E1 buffer. Then, resuspend the pellet in 2 volumes of a nuclear extraction buffer (E2 Buffer, with higher salt concentration) to lyse the nuclear membrane[11]. Incubate on ice and centrifuge at 1,100 x g for 2 min at 4°C. The supernatant contains the soluble nucleoplasmic fraction.

-

Chromatin Extraction: The remaining pellet contains the chromatin and associated proteins. This pellet can be washed with E2 buffer. To solubilize chromatin-bound proteins, resuspend the pellet in a high-salt/detergent buffer (e.g., containing 0.1% SDS) and treat with benzonase nuclease or sonication to shear the DNA[11].

-

Analysis: Centrifuge at high speed (e.g., 16,000 x g) to pellet insoluble debris. The supernatant is the chromatin-bound fraction. Analyze equal protein amounts from the cytoplasmic, nucleoplasmic, and chromatin-bound fractions by Western blot for proteins of interest (e.g., FANCD2) and compartment-specific markers (e.g., α-Tubulin for cytoplasm, Lamin B for nucleus, Histone H3 for chromatin) to verify the purity of the fractions[11].

Therapeutic Targeting of USP1 in Oncology

The critical role of USP1 in DNA repair has made it an attractive target for cancer therapy, particularly through the concept of synthetic lethality[4][27].

The Principle of Synthetic Lethality

Synthetic lethality occurs when the simultaneous loss of two genes (or protein functions) results in cell death, while the loss of either one alone is viable. Many cancers, such as those with mutations in the BRCA1 or BRCA2 genes, have a pre-existing deficiency in the homologous recombination (HR) pathway of DNA repair[4][12]. These HR-deficient cells become heavily reliant on other repair pathways, including the FA pathway, to survive.

By inhibiting USP1, the FA pathway is crippled. In an HR-deficient cancer cell, the loss of both HR and a functional FA pathway is catastrophic, leading to an accumulation of unresolved DNA damage and subsequent cell death[5][12]. Normal, healthy cells, which have a functional HR pathway, are much less sensitive to USP1 inhibition. This provides a therapeutic window to selectively kill cancer cells while sparing normal tissue. USP1 inhibitors have shown strong preclinical efficacy in BRCA-mutant cancer models and are currently in clinical trials[4][27].

Conclusion and Future Directions

USP1 is a master regulator of the Fanconi Anemia pathway, providing the essential deubiquitination activity that terminates the ICL repair signal. Its intricate regulation through its cofactor UAF1, autocleavage, and post-translational modifications highlights its importance in maintaining genomic stability. The profound sensitivity of USP1-deficient cells to DNA crosslinking agents and the synthetic lethal relationship with HR deficiency have firmly established the USP1/UAF1 complex as a high-value target for drug development. Future research will continue to elucidate the broader roles of USP1 in the DNA damage response, refine the clinical application of its inhibitors, and explore potential mechanisms of resistance to these novel therapies.

References

- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of USP1 autocleavage in DNA interstrand crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromatin Fractionation Assay in Fission Yeast [bio-protocol.org]

- 4. tangotx.com [tangotx.com]

- 5. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Structural basis of FANCD2 deubiquitination by USP1-UAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | ATR-Mediated FANCI Phosphorylation Regulates Both Ubiquitination and Deubiquitination of FANCD2 [frontiersin.org]

- 17. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The DNA-binding activity of USP1-associated factor 1 is required for efficient RAD51-mediated homologous DNA pairing and homology-directed DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inactivation of murine Usp1 results in genomic instability and a Fanconi anemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. liverpool.ac.uk [liverpool.ac.uk]

- 26. Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

Unveiling a New Therapeutic Avenue: A Technical Guide to USP1-IN-4 Target Validation in BRCA-Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation of USP1 (Ubiquitin-Specific Protease 1) using the inhibitor Usp1-IN-4 and other similar molecules in BRCA-mutant cancer cells. The principle of synthetic lethality, where the combination of two non-lethal genetic alterations leads to cell death, forms the cornerstone of this therapeutic strategy. In the context of BRCA-mutant tumors, which have a compromised homologous recombination (HR) DNA repair pathway, the inhibition of USP1 creates a catastrophic level of DNA damage, leading to selective tumor cell death.

Core Concept: Synthetic Lethality in BRCA-Deficient Cancers

BRCA1 and BRCA2 are critical proteins in the homologous recombination pathway, a major DNA double-strand break repair mechanism.[1][2] Tumors with mutations in BRCA1 or BRCA2 are deficient in this repair pathway and become heavily reliant on other DNA repair mechanisms for survival. USP1, a deubiquitinating enzyme, plays a crucial role in the translesion synthesis (TLS) pathway and replication fork protection.[1][2] By removing ubiquitin from PCNA (Proliferating Cell Nuclear Antigen), USP1 regulates the recruitment of TLS polymerases.

Inhibition of USP1 in BRCA-mutant cells leads to the accumulation of monoubiquitinated PCNA, which in turn causes replication fork instability and collapse.[1][2] This accumulation of DNA damage in cells already deficient in HR repair proves to be cytotoxic, demonstrating a powerful synthetic lethal interaction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the efficacy of USP1 inhibitors in BRCA-mutant and wild-type cell lines.

Table 1: In Vitro Cell Viability of USP1 Inhibitors

| Cell Line | BRCA1/2 Status | USP1 Inhibitor | IC50 (nM) | Reference Compound | IC50 (nM) |

| MDA-MB-436 | BRCA1 mutant | I-138 | ~100 | Niraparib | ~500 |

| UWB1.289 | BRCA1 mutant | I-138 | ~200 | - | - |

| UWB1.289 + BRCA1 | BRCA1 WT | I-138 | >10,000 | - | - |

| HCC1954 | BRCA1/2 WT | I-138 | >10,000 | Niraparib | >10,000 |

| SUM149PT | BRCA1 mutant | USP1 inhibitor | Inactive | Olaparib | Inactive |

| COV362 | BRCA1 mutant | USP1 inhibitor | Inactive | Olaparib | Inactive |

Note: I-138 is a potent and selective USP1 inhibitor structurally related to ML323. Data is approximated from graphical representations in the cited literature.[3][4]

Table 2: Synergy of USP1 Inhibitors with PARP Inhibitors

| Cell Line | BRCA1/2 Status | USP1 Inhibitor | PARP Inhibitor | Synergy Score (Bliss) |

| UWB1.289 | BRCA1 mutant | I-138 | Olaparib | Highly Synergistic |

| MDA-MB-436 | BRCA1 mutant | I-138 | Talazoparib | Synergistic |

| HCC1954 | BRCA1/2 WT | I-138 | Olaparib | Not Synergistic |

Note: Synergy scores are qualitative summaries from the referenced studies. The Bliss independence model was used to calculate synergy.[3]

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the critical signaling pathways and a typical experimental workflow for validating USP1 as a therapeutic target.

Caption: USP1 Inhibition Pathway in BRCA-Mutant Cells.

Caption: Experimental Workflow for USP1 Target Validation.

Detailed Experimental Protocols

Herein are detailed methodologies for key experiments cited in the validation of USP1 inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Seed BRCA-mutant (e.g., MDA-MB-436, UWB1.289) and wild-type (e.g., HCC1954, UWB1.289+BRCA1) cells in 96-well opaque-walled plates at a density of 1,000-5,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound or other USP1 inhibitors and a reference compound (e.g., olaparib). Treat cells with a range of concentrations for 7-10 days. Include a DMSO-only control.

-

Lysis and Luminescence Reading: After the incubation period, equilibrate the plate and its contents to room temperature for 30 minutes. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO-treated control cells and plot the dose-response curves to calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

-

Cell Seeding: Plate a low density of cells (e.g., 500-1,000 cells) in 6-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the USP1 inhibitor for 24 hours.

-

Colony Formation: After treatment, wash the cells with PBS and replace the media with fresh, drug-free media. Allow the cells to grow for 10-14 days, with media changes every 3-4 days, until visible colonies are formed.

-

Staining and Quantification: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes. Gently wash with water and allow the plates to air dry. Scan the plates and count the number of colonies (typically >50 cells). Calculate the surviving fraction for each treatment compared to the untreated control.

Immunoblotting for DNA Damage Markers

This technique is used to detect and quantify proteins indicative of DNA damage and replication stress, such as phosphorylated H2AX (γH2AX) and phosphorylated CHK1 (p-CHK1).

-

Cell Lysis: Treat cells with the USP1 inhibitor at a specified concentration (e.g., 500 nM) for various time points (e.g., 0, 8, 24, 48 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-γH2AX, anti-p-CHK1, anti-CHK1, anti-β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).

DNA Fiber Assay

This assay directly visualizes DNA replication at the single-molecule level, allowing for the measurement of replication fork speed and the assessment of fork stalling.

-

Cell Labeling: Pulse-label asynchronous cells with 25 µM 5-chloro-2'-deoxyuridine (CldU) for 20-30 minutes. Wash the cells and then pulse-label with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes. The USP1 inhibitor can be added during the IdU labeling period.

-

DNA Spreading: Harvest the cells and lyse them in a spreading buffer on a microscope slide. Tilt the slide to allow the DNA to spread down the slide.

-

Immunostaining: Fix the DNA fibers with a 3:1 methanol:acetic acid solution. Denature the DNA with 2.5 M HCl. Block the slides and then stain for CldU and IdU using specific primary antibodies (anti-BrdU for CldU and a different anti-BrdU for IdU) and corresponding fluorescently-labeled secondary antibodies.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the length of the CldU and IdU tracks using image analysis software (e.g., ImageJ). Calculate the replication fork speed in kb/min. A decrease in the length of the IdU track relative to the CldU track indicates replication slowing or stalling.

Conclusion

The inhibition of USP1 in BRCA-mutant cancers represents a promising and highly selective therapeutic strategy. The synthetic lethal interaction is robust and mechanistically well-defined, centering on the induction of replication stress and the inability of HR-deficient cells to repair the resulting DNA damage. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug developers to further investigate and advance USP1 inhibitors into clinical applications, potentially offering a new line of defense against BRCA-mutant tumors, including those that have developed resistance to PARP inhibitors.[5][6]

References

- 1. USP1 is Required for Replication Fork Protection in BRCA1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

Unlocking New Therapeutic Avenues: A Technical Guide to Targeting Ubiquitin-Specific Protease 1

For Researchers, Scientists, and Drug Development Professionals

Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling therapeutic target in oncology and other diseases characterized by defects in DNA damage response (DDR). This technical guide provides an in-depth overview of USP1's core biology, its role in critical signaling pathways, and the methodologies employed to identify and characterize its inhibitors. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to advance the investigation and therapeutic exploitation of USP1.

The Core Biology of USP1: A Key Regulator of Genomic Stability

USP1 is a deubiquitinating enzyme (DUB) that plays a pivotal role in maintaining genomic integrity.[1][2] It functions by removing ubiquitin molecules from specific protein substrates, thereby regulating their stability and activity.[1] USP1's enzymatic activity is critically dependent on its interaction with a cofactor, USP1-Associated Factor 1 (UAF1), which enhances its catalytic efficiency.[3]

The primary substrates of the USP1-UAF1 complex are key players in the DNA damage response, including the Fanconi Anemia (FA) pathway protein FANCD2 and the Proliferating Cell Nuclear Antigen (PCNA).[1][4] By deubiquitinating these substrates, USP1 facilitates the timely termination of DNA repair processes, such as interstrand crosslink repair and translesion synthesis.[5][6] Dysregulation of USP1 activity can lead to genomic instability, a hallmark of cancer. Consequently, inhibiting USP1 has become an attractive strategy to induce synthetic lethality in cancers with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[5]

Key Signaling Pathways Involving USP1

USP1 is a central node in signaling networks that govern the cellular response to DNA damage. Understanding these pathways is crucial for the rational design of USP1-targeted therapies.

The Fanconi Anemia Pathway

The Fanconi Anemia pathway is a critical DNA repair pathway responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A key event in this pathway is the monoubiquitination of the FANCD2-FANCI complex, which is essential for the recruitment of downstream repair factors.[6] USP1, in complex with UAF1, acts as a negative regulator of this pathway by deubiquitinating FANCD2, thereby promoting the disassembly of the repair machinery once the damage is resolved.[6][7] Inhibition of USP1 leads to the hyperaccumulation of monoubiquitinated FANCD2, disrupting the normal cycle of DNA repair and leading to increased sensitivity to DNA crosslinking agents.[7]

Figure 1. The role of USP1 in the Fanconi Anemia pathway.

Regulation of PCNA in the DNA Damage Response

Proliferating Cell Nuclear Antigen (PCNA) is a critical scaffold protein involved in DNA replication and repair. Monoubiquitination of PCNA at lysine 164 is a key signal that switches the replication machinery from high-fidelity replicative polymerases to error-prone translesion synthesis (TLS) polymerases, allowing for bypass of DNA lesions.[4] USP1 deubiquitinates monoubiquitinated PCNA, thereby preventing unscheduled or prolonged TLS and its associated mutagenic potential.[4][8] In the context of cancer therapy, inhibiting USP1 can lead to the accumulation of ubiquitinated PCNA, promoting genomic instability and cell death, particularly in combination with DNA-damaging agents.

Figure 2. Regulation of PCNA ubiquitination by USP1.

Quantitative Analysis of USP1 Inhibitors

A growing number of small molecule inhibitors targeting USP1 have been developed and characterized. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for several key USP1 inhibitors.

| Inhibitor | IC50 (µM) | Assay Type | Reference |

| ML323 | 0.076 | Ubiquitin-Rhodamine | [9] |

| KSQ-4279 | Not explicitly stated, but selective at 0.01 µM | DUBprofiler assay | [10] |

| Pimozide | 2 | K63-linked di-Ub cleavage | [11] |

| GW7647 | 5 | K63-linked di-Ub cleavage | [11] |

| C527 | 0.88 | Ubiquitin-AMC | [12] |

| SJB2-043 | 0.544 | Ubiquitin-AMC | [1] |

Experimental Protocols for USP1 Research

The following section provides detailed methodologies for key experiments used to study USP1 function and inhibition.

In Vitro Deubiquitination Assay (Ubiquitin-AMC)

This assay measures the enzymatic activity of USP1 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

Materials:

-

Purified USP1/UAF1 complex

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA

-

Test inhibitors

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in Assay Buffer.

-

In a 96-well plate, add 25 µL of diluted USP1/UAF1 complex to each well.

-

Add 5 µL of the test inhibitor or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of Ub-AMC substrate to each well.

-

Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 460 nm) at regular intervals for 30-60 minutes.

-

Calculate the initial reaction velocity for each condition and determine the IC50 value of the inhibitor.

Cell-Based FANCD2 Ubiquitination Assay

This Western blot-based assay assesses the effect of USP1 inhibitors on the ubiquitination status of endogenous FANCD2 in cells.

Materials:

-

Cancer cell line (e.g., HeLa, U2OS)

-

USP1 inhibitor

-

DNA damaging agent (e.g., Mitomycin C, MMC)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-FANCD2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the USP1 inhibitor or vehicle control for the desired time (e.g., 24 hours).

-

Induce DNA damage by treating the cells with MMC for the final 4-6 hours of inhibitor treatment.

-

Harvest the cells and lyse them in Lysis Buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary anti-FANCD2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system. The upper band corresponds to monoubiquitinated FANCD2 (FANCD2-Ub), and the lower band is the non-ubiquitinated form.

-

Re-probe the membrane with an anti-GAPDH antibody to ensure equal loading.

Co-Immunoprecipitation (Co-IP) of USP1 and Substrates

This technique is used to verify the interaction between USP1 and its substrates (e.g., FANCD2, PCNA) in a cellular context.

Materials:

-

Cells expressing tagged versions of USP1 or its substrate (or using antibodies against endogenous proteins)

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors

-

Antibody for immunoprecipitation (e.g., anti-FLAG for FLAG-tagged USP1)

-

Protein A/G magnetic beads

-

Wash Buffer: Co-IP Lysis Buffer with lower detergent concentration (e.g., 0.1% NP-40)

-

Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

Procedure:

-

Lyse the cells in Co-IP Lysis Buffer and clear the lysate by centrifugation.

-

Incubate the lysate with the immunoprecipitating antibody for 2-4 hours at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours.

-

Wash the beads several times with Wash Buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluate by Western blotting using antibodies against USP1 and the suspected interacting protein.

Cell Viability Assay (MTT/AlamarBlue)

These assays are used to determine the cytotoxic effects of USP1 inhibitors on cancer cells.

Materials:

-

Cancer cell lines

-

USP1 inhibitor

-

96-well plates

-

MTT solution (5 mg/mL in PBS) or AlamarBlue reagent

-

Solubilization buffer (for MTT): e.g., DMSO

-

Microplate reader (absorbance for MTT, fluorescence for AlamarBlue)

Procedure (MTT):

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the USP1 inhibitor for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Procedure (AlamarBlue):

-

Follow steps 1 and 2 of the MTT protocol.

-

Add AlamarBlue reagent (10% of the culture volume) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence with excitation at 560 nm and emission at 590 nm.

-

Calculate cell viability as described for the MTT assay.

Workflow for USP1 Inhibitor Discovery and Development

The identification and development of novel USP1 inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

Figure 3. A typical workflow for the discovery and development of USP1 inhibitors.

Conclusion

USP1 stands as a validated and promising target for the development of novel anticancer therapies. A deep understanding of its biological functions, its intricate involvement in DNA repair pathways, and the robust experimental methodologies to probe its activity are paramount for the successful translation of USP1 inhibitors into the clinic. This guide provides a foundational framework of technical knowledge to empower researchers in their pursuit of innovative treatments targeting this critical deubiquitinating enzyme. The continued exploration of USP1 biology and the development of next-generation inhibitors hold the potential to significantly impact the therapeutic landscape for a range of malignancies.

References

- 1. Optimizing the affinity selection mass spectrometry workflow for efficient identification and ranking of potent USP1 inhibitors - HitGen OpenDEL™ [opendelcommunity.com]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of monoubiquitinated PCNA by DUB autocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]

- 6. Regulation of the Fanconi anemia pathway by a SUMO-like delivery network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APC/CCdh1-dependent proteolysis of USP1 regulates the response to UV-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic regulation of PCNA ubiquitylation/deubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

Usp1-IN-4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Usp1-IN-4, a potent and specific inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document covers its chemical properties, mechanism of action, and relevant experimental data and protocols to support its application in preclinical research and drug development.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2878441-72-4[1] |

| Molecular Weight | 476.50 g/mol [1] |

| Molecular Formula | C₂₆H₂₃F₃N₆[1] |

In Vitro Activity of this compound

| Assay | Cell Line | IC₅₀ | Experimental Conditions |

| USP1/UAF1 Inhibition | - | 2.44 nM | 15 minutes incubation[2] |

| Cell Growth Inhibition | MDA-MB-436 | 103.75 nM | 7 days incubation[2] |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the deubiquitinating enzyme USP1. USP1 plays a critical role in the DNA Damage Response (DDR) pathway, primarily by regulating the ubiquitination status of two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][3][4] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This disrupts critical DNA repair pathways, including the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS), ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][3][5]

The inhibition of USP1 by compounds like this compound has shown synergistic effects with DNA-damaging agents such as cisplatin and PARP inhibitors, making it a promising therapeutic strategy for various cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[5][6]

References

- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]

- 6. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects [mdpi.com]

Usp1-IN-4: A Technical Guide to Its Role and Inhibition of the USP1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Usp1-IN-4 is a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway. This guide provides a comprehensive overview of the USP1 signaling pathway and the role of inhibitors like this compound. Due to the proprietary nature of its synthesis, specific experimental protocols for the synthesis and purification of this compound are not publicly available. However, this document offers a generalized workflow for the synthesis of complex heterocyclic compounds and detailed insights into the mechanism of USP1 inhibition.

Introduction to USP1 and its Role in DNA Damage Repair

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of DNA repair pathways.[1][2] In partnership with its cofactor, USP1-associated factor 1 (UAF1), USP1 removes ubiquitin from key proteins involved in the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), two essential mechanisms for repairing DNA damage.[1][2][3] The primary substrates of the USP1-UAF1 complex are monoubiquitinated Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[2][4][5][6]

Deubiquitination of these substrates is a crucial step for the proper functioning and recycling of these proteins in the DNA repair process.[4][7] Dysregulation of USP1 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[1]

This compound: A Potent USP1 Inhibitor

This compound, also known as compound 10, is a potent and effective inhibitor of USP1.[8] Its inhibitory activity and potential as an anticancer agent are highlighted by its low nanomolar IC50 value.[8]

| Parameter | Value | Reference |

| IC50 for USP1/UAF1 | 2.44 nM | [8] |

| IC50 for MDA-MB-436 cell growth | 103.75 nM | [8] |

Synthesis and Purification of this compound: Proprietary Information

The detailed synthesis and purification methods for this compound are described in the patent WO 2022/253188 A1, titled "Nitrogen-containing fused heteroaromatic bicyclic compounds as USP1 inhibitors and the use thereof". As this information is proprietary, specific experimental protocols, reaction yields, and detailed purification parameters are not publicly available.

General Hypothetical Workflow for Heterocyclic Compound Synthesis

The synthesis of complex nitrogen-containing fused heteroaromatic bicyclic compounds, such as this compound, typically involves a multi-step process. Below is a generalized, hypothetical workflow representing the key stages of such a synthesis. This is for illustrative purposes only and does not represent the actual synthesis of this compound.

Caption: A generalized workflow for the synthesis of a complex heterocyclic compound.

The USP1 Signaling Pathway in DNA Damage Response

The USP1 signaling pathway is integral to the maintenance of genomic stability. Upon DNA damage, such as interstrand crosslinks, the Fanconi Anemia pathway is activated. A key event is the monoubiquitination of the FANCI-FANCD2 dimer by the FA core complex. This ubiquitinated complex is then recruited to the site of DNA damage to initiate repair.

Simultaneously, in response to replication fork stalling, PCNA is monoubiquitinated, which facilitates the recruitment of specialized DNA polymerases for translesion synthesis.